An In-depth Technical Guide to Fmoc-2-amino-4,4,4-trifluorobutyric Acid: Properties, Synthesis, and Applications in Peptide Chemistry
An In-depth Technical Guide to Fmoc-2-amino-4,4,4-trifluorobutyric Acid: Properties, Synthesis, and Applications in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-2-amino-4,4,4-trifluorobutyric acid is a non-canonical amino acid that has garnered significant interest in peptide science and drug discovery. The strategic incorporation of a trifluoromethyl group imparts unique physicochemical properties to peptides, including enhanced metabolic stability, altered conformational preferences, and increased bioavailability. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this versatile building block, with a focus on its utility in solid-phase peptide synthesis (SPPS) and the rationale behind its use in designing next-generation peptide therapeutics.
Introduction: The Role of Fluorination in Peptide Design
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate their pharmacological profiles. In the realm of peptide therapeutics, the incorporation of fluorinated amino acids, such as Fmoc-2-amino-4,4,4-trifluorobutyric acid, offers a powerful tool to overcome inherent challenges associated with native peptides, such as poor metabolic stability and low cell permeability. The trifluoromethyl (CF3) group, in particular, is often considered a bioisostere of the isopropyl group of leucine, yet it possesses distinct electronic and steric properties that can profoundly influence peptide structure and function.[1][2] This guide will delve into the specific attributes of Fmoc-2-amino-4,4,4-trifluorobutyric acid that make it a valuable asset for researchers in the field.
Physicochemical and Spectroscopic Properties
Fmoc-2-amino-4,4,4-trifluorobutyric acid is a white to off-white solid that is typically available as both (S) and (R) enantiomers. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it directly applicable in the widely used Fmoc-based solid-phase peptide synthesis (SPPS) methodology.
Table 1: Physicochemical Properties
| Property | (S)-Fmoc-2-amino-4,4,4-trifluorobutyric acid | (R)-Fmoc-2-amino-4,4,4-trifluorobutyric acid |
| Molecular Formula | C₁₉H₁₆F₃NO₄[3] | C₁₉H₁₆F₃NO₄[4] |
| Molecular Weight | 379.34 g/mol [3] | 379.33 g/mol [4] |
| Appearance | White to off-white powder/solid[3] | White to off-white powder[4] |
| Melting Point | 150 - 155 °C[3] | Not widely reported |
| Optical Rotation | [α]D²⁰ = -33 ± 2° (c=1 in DMF)[3] | [α]D²⁰ = +24 ± 1° (c=1 in CH₃CN)[4] |
| CAS Number | 181128-48-3[3] | 2044711-52-4[4] |
| Purity | ≥ 98% (HPLC)[3] | ≥ 99.5% (Chiral HPLC)[4] |
| Storage Conditions | 0 - 8 °C[3] | Room Temperature[4] |
Spectroscopic Characterization
While a comprehensive, publicly available dataset is not consistently reported across all suppliers, the expected spectroscopic features can be predicted based on the molecular structure.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the fluorenyl group (aromatic protons), the methoxy and methylene protons of the Fmoc group, the α-proton, and the β-methylene protons adjacent to the CF₃ group. The β-protons are expected to show complex splitting due to coupling with both the α-proton and the fluorine atoms. |
| ¹³C NMR | Resonances for the carbonyl carbons (carboxylic acid and carbamate), aromatic carbons of the fluorenyl group, the CF₃ carbon (as a quartet due to C-F coupling), and the aliphatic carbons of the amino acid backbone and the Fmoc group. |
| ¹⁹F NMR | A single resonance for the three equivalent fluorine atoms of the CF₃ group, likely appearing as a triplet due to coupling with the adjacent methylene protons. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (carbamate), C=O stretching (carboxylic acid and carbamate), C-F stretching, and aromatic C-H stretching. |
| Mass Spec (ESI-MS) | Expected [M-H]⁻ ion at m/z 378.1 for the deprotonated molecule. |
Note: The predicted spectroscopic data is based on the known chemical structure and typical values for similar compounds. Researchers should always refer to the Certificate of Analysis for lot-specific data.
The Influence of the Trifluoromethyl Group on Peptide Properties
The decision to incorporate Fmoc-2-amino-4,4,4-trifluorobutyric acid into a peptide sequence is driven by the desire to leverage the unique properties of the trifluoromethyl group.
Enhanced Metabolic Stability
The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to enzymatic degradation. This can significantly increase the in vivo half-life of a peptide therapeutic by preventing proteolytic cleavage at or near the modified residue.
Modulation of Conformational Preferences
The bulky and highly electronegative trifluoromethyl group can impose significant conformational constraints on the peptide backbone. This can be exploited to stabilize specific secondary structures, such as β-turns or helical folds, which may be crucial for receptor binding and biological activity.
Increased Lipophilicity and Bioavailability
The trifluoromethyl group is significantly more lipophilic than a methyl or isopropyl group.[4] This increased lipophilicity can enhance the ability of a peptide to cross cell membranes, potentially leading to improved oral bioavailability and better tissue penetration.[4]
Caption: Impact of incorporating Fmoc-2-amino-4,4,4-trifluorobutyric acid.
Asymmetric Synthesis of (S)-Fmoc-2-amino-4,4,4-trifluorobutanoic Acid
A reliable and scalable synthesis is crucial for the widespread adoption of this non-canonical amino acid. A notable preparative method for the (S)-enantiomer has been developed, which employs a chiral nickel (II) complex of a glycine Schiff base.[1][2][5] This method is advantageous due to its high stereoselectivity and the recyclability of the chiral auxiliary, making it commercially viable.[1]
Caption: Asymmetric synthesis workflow.
Detailed Experimental Protocol (Adapted from Han et al., 2019)[1]
This protocol outlines the key steps for the large-scale synthesis of (S)-Fmoc-2-amino-4,4,4-trifluorobutanoic acid.
Step 1: Alkylation of the Chiral Ni(II) Complex
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To a solution of the chiral Ni(II) complex of the glycine Schiff base in a suitable organic solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate).
-
Add 3,3,3-trifluoro-1-iodoethane (CF₃CH₂I) to the mixture.
-
Stir the reaction at room temperature until completion, monitored by TLC or HPLC.
-
Filter the reaction mixture and concentrate the filtrate to obtain the crude alkylated Ni(II) complex.
Causality: The chiral auxiliary directs the incoming electrophile (the trifluoroethyl group) to one face of the glycine enolate equivalent, leading to a high degree of stereoselectivity. The choice of a non-protic polar solvent facilitates the SN2 reaction.
Step 2: Disassembly of the Complex and Recovery of the Chiral Auxiliary
-
Suspend the crude alkylated complex in dimethoxyethane (DME).
-
Add 6N aqueous hydrochloric acid and heat the mixture (e.g., to 50 °C) until the color changes from red to green, indicating the disassembly of the complex.[1]
-
Cool the mixture and add water to precipitate the hydrochloride salt of the chiral auxiliary.
-
Filter the mixture to recover the chiral auxiliary, which can be recycled. The filtrate contains the hydrochloride salt of (S)-2-amino-4,4,4-trifluorobutanoic acid.
Causality: The acidic conditions protonate the Schiff base, leading to its hydrolysis and the release of the free amino acid and the chiral auxiliary. The differential solubility of the components allows for the straightforward separation of the recyclable auxiliary.
Step 3: Fmoc Protection
-
To the filtrate containing the crude amino acid hydrochloride, add a chelating agent such as EDTA to sequester the Ni(II) ions.
-
Adjust the pH of the solution to basic with the addition of a base like sodium carbonate.
-
Add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a suitable solvent like acetonitrile.
-
Stir the reaction at room temperature until the Fmoc protection is complete.
-
Acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over sodium sulfate, and concentrate it.
-
Purify the final product by recrystallization.
Causality: Fmoc-OSu is a highly efficient and commonly used reagent for the introduction of the Fmoc group onto primary amines under aqueous basic conditions. The succinimide leaving group is readily removed during the workup. Recrystallization provides a highly pure final product suitable for peptide synthesis.
Applications in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-2-amino-4,4,4-trifluorobutyric acid is fully compatible with standard Fmoc-SPPS protocols. The Fmoc group is readily cleaved by a solution of piperidine in DMF to liberate the free amine for subsequent coupling.
Sources
- 1. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sci-Hub. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid / Molecules, 2019 [sci-hub.box]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
